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molecular formula C8H10N2O2 B1212520 Propyl pyrazine-2-carboxylate CAS No. 73763-87-8

Propyl pyrazine-2-carboxylate

Cat. No. B1212520
M. Wt: 166.18 g/mol
InChI Key: AQMXNGDQEPGTRM-UHFFFAOYSA-N
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Patent
US04962111

Procedure details

To 4.0 g (28 mmol) of pyrazinoyl chloride dissolved in methylene chloride (20 mL) and pyridine (2 mL) cooled to 0° C. in a 50 mL round bottom flask was added n-propyl alcohol (4.0 g, 66 mmol). Completion of the reaction and separation as described above, followed by distillation, led to isolation of the title compound as a water white oil; b.p: 68°-73° C. at 0.20 mm Hg.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7](Cl)=[O:8].N1C=C[CH:13]=[CH:12][CH:11]=1.C([OH:19])CC>C(Cl)Cl>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]([O:8][CH2:11][CH2:12][CH3:13])=[O:19]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
N1=C(C=NC=C1)C(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
C(CC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Completion of the reaction and separation
DISTILLATION
Type
DISTILLATION
Details
followed by distillation

Outcomes

Product
Name
Type
Smiles
N1=C(C=NC=C1)C(=O)OCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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